molecular formula C7H5BrO2 B158676 3-Bromo-2-hydroxybenzaldehyde CAS No. 1829-34-1

3-Bromo-2-hydroxybenzaldehyde

Cat. No. B158676
CAS RN: 1829-34-1
M. Wt: 201.02 g/mol
InChI Key: STBGLXMINLWCNL-UHFFFAOYSA-N
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Patent
US05965741

Procedure details

Over 0.25 hours 2-bromophenol (22.38 g, 129 mmol) was added to a solution of Mg(OMe)2 in methanol (111.9 ml, 8% w/w) and toluene (35 ml). The reaction was heated to reflux and maintained at reflux for 1 hour, then toluene (118 ml) was added. The solvent was distilled off until the temperature reached 92-94° C. A solution of paraformaldehyde in toluene was added portionwise over 1 hour at 80-90° C. and the reaction mixture heated to reflux and maintained at reflux for 3 hours. The reaction mixture was then allowed to cool to ambient temperature and left to stand overnight. Toluene (140 ml) was added to the reaction mixture, which was then washed with 2M H2SO4 (140 ml). The organic phase was dried and evaporated and the crude material used in the next step without further purification.
Quantity
22.38 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg(OMe)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
111.9 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
118 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[CH3:9][OH:10]>C1(C)C=CC=CC=1>[Br:1][C:2]1[C:3]([OH:8])=[C:4]([CH:5]=[CH:6][CH:7]=1)[CH:9]=[O:10]

Inputs

Step One
Name
Quantity
22.38 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Mg(OMe)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
111.9 mL
Type
reactant
Smiles
CO
Name
Quantity
35 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
118 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off until the temperature
CUSTOM
Type
CUSTOM
Details
reached 92-94° C
ADDITION
Type
ADDITION
Details
A solution of paraformaldehyde in toluene was added portionwise over 1 hour at 80-90° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
WAIT
Type
WAIT
Details
left
ADDITION
Type
ADDITION
Details
Toluene (140 ml) was added to the reaction mixture, which
WASH
Type
WASH
Details
was then washed with 2M H2SO4 (140 ml)
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the crude material used in the next step without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC=1C(=C(C=O)C=CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.